Diethyl(2-((4-phenylpiperidin-4-yl)oxy))ethylamine

Description

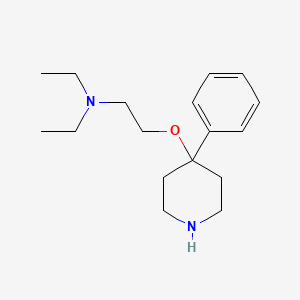

Diethyl(2-((4-phenylpiperidin-4-yl)oxy))ethylamine (CAS: 23482-39-5) is a tertiary amine derivative featuring a piperidine core substituted with a phenyl group at the 4-position, an ether-linked ethylamine side chain, and diethylamine termini. Its molecular formula is C₁₇H₂₈N₂O, with a molecular weight of 276.42 g/mol . Synonyms include N,N-Diethyl-2-[(4-phenyl-4-piperidinyl)oxy]ethanamine and Ethanamine, N,N-diethyl-2-[(4-phenyl-4-piperidinyl)oxy] .

Properties

CAS No. |

23482-39-5 |

|---|---|

Molecular Formula |

C17H28N2O |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

N,N-diethyl-2-(4-phenylpiperidin-4-yl)oxyethanamine |

InChI |

InChI=1S/C17H28N2O/c1-3-19(4-2)14-15-20-17(10-12-18-13-11-17)16-8-6-5-7-9-16/h5-9,18H,3-4,10-15H2,1-2H3 |

InChI Key |

AJWDNBGJSDKTMC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1(CCNCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Diethyl(2-((4-phenylpiperidin-4-yl)oxy))ethylamine typically involves multiple steps, including the formation of the piperidine ring and the attachment of the phenyl and ethylamine groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Diethyl(2-((4-phenylpiperidin-4-yl)oxy))ethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it may be used in the production of various chemical products .

Mechanism of Action

The mechanism of action of Diethyl(2-((4-phenylpiperidin-4-yl)oxy))ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Ethylamine Backbones

Key Observations :

- Diethyl vs.

- Ether vs. Hydroxyl Groups : Unlike 2-(3,4-dihydroxyphenyl)ethylamine (a catechol derivative), the target compound’s ether linkage reduces hydrogen-bonding capacity, favoring lipid solubility over aqueous solubility .

- Fluorine Substitution : The 4-fluorophenyl group in 2-(4-fluorophenyl)ethylamine introduces electron-withdrawing effects, which may enhance receptor binding affinity compared to the unsubstituted phenyl group in the target compound .

Functional Group Variations

- Piperidine vs. Piperazine: Compounds like 2-(4-methylpiperazin-1-yl)ethylamine () replace the piperidine ring with a piperazine system.

- Ester vs. Ether Linkages: Derivatives such as 2,2,6,6-tetramethylpiperidin-4-yl acetate () feature ester groups instead of ethers.

Physicochemical Properties

- Lipophilicity: The target compound’s logP (estimated via structure-activity relationships) is higher than that of hydrophilic analogues like 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride but lower than fully nonpolar organophosphorus ethylamines (e.g., 2-(di-t-butylphosphino)ethylamine, ) .

- Basicity : The tertiary amine in the target compound (pKa ~9–10) is less basic than primary amines (e.g., 2-(4-fluorophenyl)ethylamine, pKa ~10.5) but more basic than aromatic amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.